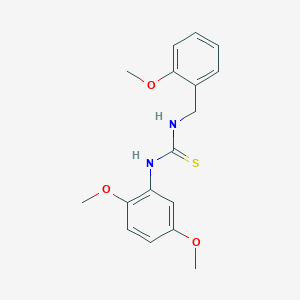
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea (DMT) is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMT is a member of the phenethylamine family and is structurally similar to other psychoactive substances such as mescaline and MDMA. In
Mechanism of Action
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is believed to exert its effects by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This binding leads to the activation of various signaling pathways, resulting in the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and plasticity.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. Additionally, N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been found to alter sensory perception, leading to vivid visual and auditory hallucinations. N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has also been shown to enhance emotional processing and increase feelings of empathy and connectedness.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for use in laboratory experiments, including its potent and rapid onset of action, predictable pharmacokinetics, and low toxicity. However, N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea also has several limitations, including its potential for abuse and its legal status in many countries.
Future Directions
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea, including its use as a tool for studying the neurobiology of consciousness and its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to understand the long-term effects of N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea use and its potential for addiction and abuse.
Conclusion:
In conclusion, N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been found to have potent antidepressant, anxiolytic, and anti-inflammatory properties, as well as neuroprotective effects. While N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has several advantages for use in laboratory experiments, further research is needed to understand its potential for addiction and abuse. Overall, N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea represents a promising avenue for future research in the fields of medicinal chemistry, pharmacology, and neuroscience.
Synthesis Methods
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can be synthesized from 2,5-dimethoxybenzaldehyde and 2-methoxybenzylamine using a thiourea derivative as a catalyst. The synthesis method involves the reaction of the two starting materials in the presence of a solvent and a base. The reaction mixture is then heated and stirred for several hours until the desired product is obtained.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to have potent antidepressant, anxiolytic, and anti-inflammatory properties. N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has also been shown to enhance cognitive function and memory consolidation. Additionally, N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been found to have potent neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
N-(2,5-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea |
|---|---|
Molecular Formula |
C17H20N2O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-8-9-16(22-3)14(10-13)19-17(23)18-11-12-6-4-5-7-15(12)21-2/h4-10H,11H2,1-3H3,(H2,18,19,23) |
InChI Key |
WHBVNYILXMWQEP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CC=C2OC |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)


![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)





![2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215723.png)

